CID 90474479
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of 5,6-Epoxy-5,6-dihydro-[1,10]phenanthroline: involves the reaction of 1,10-phenanthroline with an oxidizing agent to introduce the epoxy group at the 5,6 positions.
Reaction Conditions: The reaction typically requires an oxidizing agent such as m-chloroperbenzoic acid in an organic solvent like dichloromethane at a controlled temperature.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form 1,10-phenanthroline-5,6-dione .
Reduction: Reduction reactions can convert the epoxy group back to a dihydroxy group.
Substitution: The epoxy group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in dichloromethane .
Reduction: Sodium borohydride in ethanol .
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
- Various substituted derivatives from nucleophilic substitution .
1,10-Phenanthroline-5,6-dione: from oxidation.
5,6-Dihydroxy-1,10-phenanthroline: from reduction.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: Acts as an inhibitor in studies involving epoxide hydrolase .
Medicine:
Industry:
Mechanism of Action
Comparison with Similar Compounds
1,10-Phenanthroline: Lacks the epoxy group, making it less reactive in certain chemical reactions.
1,10-Phenanthroline-5,6-dione: An oxidized form with different chemical properties and reactivity.
5,6-Dihydroxy-1,10-phenanthroline: A reduced form with distinct reactivity compared to the epoxy derivative.
Uniqueness:
Properties
Molecular Formula |
C12H8N2O |
---|---|
Molecular Weight |
196.20 g/mol |
InChI |
InChI=1S/C12H8N2O/c1-3-7-9(13-5-1)10-8(4-2-6-14-10)12-11(7)15-12/h1-3,5,11-12H,4H2 |
InChI Key |
URZHMNQPTNKTCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C=NC2=C1C3C(O3)C4=C2N=CC=C4 |
Origin of Product |
United States |
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